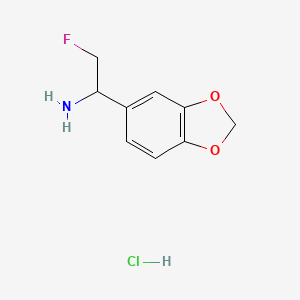
1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a 1,3-dioxaindan moiety, which is a bicyclic structure containing two oxygen atoms, and a fluorinated ethanamine group. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental and industrial applications.
Métodos De Preparación
The synthesis of 1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride typically involves multiple steps:
Formation of the 1,3-Dioxaindan Moiety: This step involves the cyclization of appropriate precursors to form the 1,3-dioxaindan structure. Common reagents include diols and aldehydes under acidic conditions.
Introduction of the Fluoroethanamine Group: The fluorination of ethanamine can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. This step is crucial for incorporating the fluorine atom into the molecule.
Combination of the Two Moieties: The final step involves coupling the 1,3-dioxaindan structure with the fluoroethanamine group. This can be achieved through nucleophilic substitution reactions, often using catalysts to enhance the reaction efficiency.
Formation of the Hydrochloride Salt: The free base form of the compound is treated with hydrochloric acid to form the hydrochloride salt, which is then purified through recrystallization.
Análisis De Reacciones Químicas
1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the 1,3-dioxaindan moiety and the release of the fluoroethanamine group.
Aplicaciones Científicas De Investigación
1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, especially in the synthesis of drugs with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: The fluorinated ethanamine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-(1,3-Dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride can be compared with other similar compounds:
3-(1,3-Dioxaindan-5-yl)propan-1-ol: This compound lacks the fluorine atom and the ethanamine group, making it less versatile in certain applications.
5-(1,3-Dioxaindan-5-yl)pentanoic acid:
The unique combination of the 1,3-dioxaindan moiety and the fluorinated ethanamine group in this compound sets it apart from these similar compounds, offering distinct advantages in terms of reactivity and application potential.
Propiedades
Fórmula molecular |
C9H11ClFNO2 |
|---|---|
Peso molecular |
219.64 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-yl)-2-fluoroethanamine;hydrochloride |
InChI |
InChI=1S/C9H10FNO2.ClH/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8;/h1-3,7H,4-5,11H2;1H |
Clave InChI |
JFEMNRGGFSCGHF-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C(CF)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate hydrochloride](/img/structure/B13452317.png)
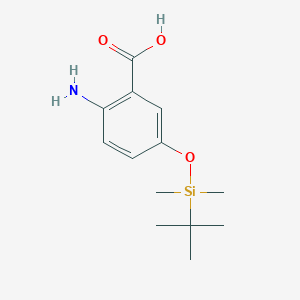
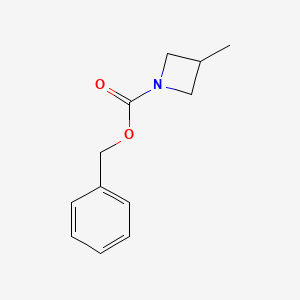
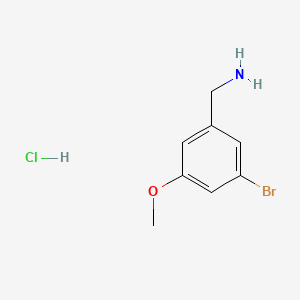
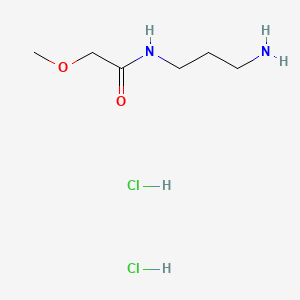
![4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carbonitrile hydrochloride](/img/structure/B13452355.png)

![3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B13452366.png)
![Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate](/img/structure/B13452374.png)

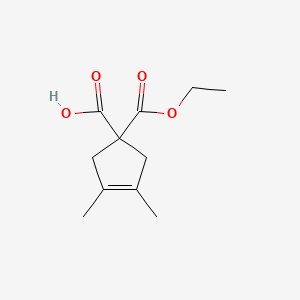
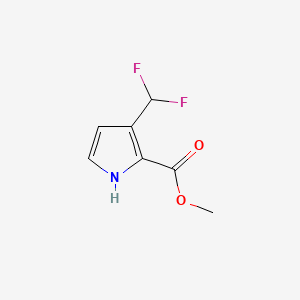
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13452392.png)
![(2R)-2-[(2R)-2-aminopent-4-ynamido]propanoic acid hydrochloride](/img/structure/B13452401.png)
